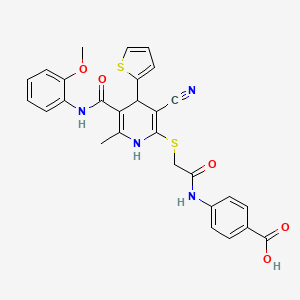

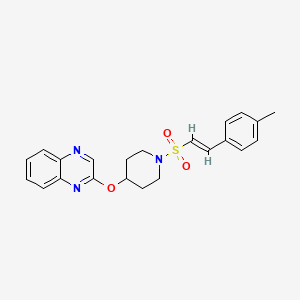

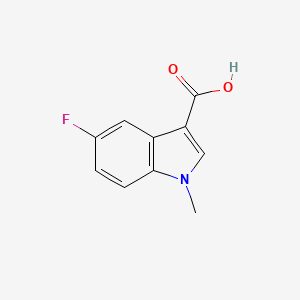

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives, including those related to N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, often involves the reaction of visnagin-9-sulphonyl esters with secondary amines, leading to substituted chromene sulfonates with potential α-blocking and antiarrhythmic properties (Amr et al., 2017). Additionally, azo-sulfa conjugated chromene moieties have been synthesized for antimicrobial assessment and as potential antitumor agents, highlighting the versatility of chromene-based sulfonamides in drug design (Okasha et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, closely related to this compound, has been extensively studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and computational methods. These studies provide insights into the optimized geometry, vibrational frequencies, and electronic properties, demonstrating the bioactive potential of these molecules (Shahid et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving p-methoxybenzyl ethers and sulfonamides have shown that these groups can be cleaved or transferred under certain conditions, offering a pathway for synthesizing or modifying compounds like this compound for specific applications (Hinklin & Kiessling, 2002).

Applications De Recherche Scientifique

Oxygen Transfer Reactions

A study on the oxidation of methoxy substituted benzyl phenyl sulfides by high valent oxoruthenium compounds shows the distinction between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This research contributes to understanding the oxidation mechanisms and the formation of various oxidation products, which could have implications in synthetic organic chemistry and the development of oxidation reagents or catalysts (Lai, Lepage, & Lee, 2002).

Antimicrobial and Antitumor Agents

Research into Azo-Sulfa conjugated chromene moieties involves the synthesis and characterization of novel sulfonamide compounds with a chromene azo motif. These compounds have shown promising antibacterial, antifungal, and cytotoxic activities against several cancer cell lines, highlighting their potential as drug candidates in combating drug-resistant pathogens and as antitumor agents (Okasha et al., 2019).

Protecting Group Removal

The study on p-methoxybenzyl ether cleavage by polymer-supported sulfonamides presents a method for the removal of protecting groups in synthetic organic chemistry. This process allows for high yields and minimal purification, facilitating the synthesis of complex organic molecules (Hinklin & Kiessling, 2002).

Sulfonamide Derivatives' Synthesis and Activity

The synthesis of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles have been explored for their antibacterial activity. This research contributes to the field of medicinal chemistry by providing insights into the design and synthesis of new sulfonamide derivatives with potential antibacterial properties (Mohamed, 2007).

Catalytic C–N Bond Cleavage

A study on the highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl-substituted tertiary sulfonamides presents a new methodology in organic synthesis, offering insights into reaction mechanisms and expanding the toolbox for selective bond cleavage reactions (Bhattacharya, Shukla, & Maji, 2021).

Mécanisme D'action

Target of Action

The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .

Propriétés

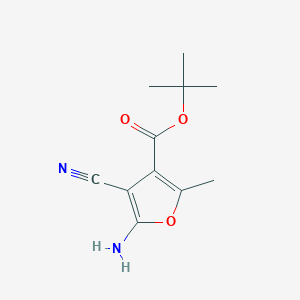

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPOHLGKVMVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)